N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide is an organic compound known for its unique chemical structure and properties It falls under the class of sulfonyl compounds, characterized by the presence of a sulfonamide group
Mechanism of Action
Target of Action
The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . This results in molecular and cellular effects that could potentially be beneficial in the treatment of certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide generally involves multi-step reactions:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate: This step often employs cyclization reactions under acidic conditions.
Sulfonylation: The intermediate reacts with sulfonyl chloride to form a sulfonamide linkage, typically in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
Carboxamidation: Introduction of the cyclopropanecarboxamide group involves amide bond formation, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents.
Industrial Production Methods
Industrial synthesis may adopt a more streamlined and cost-effective approach, often involving continuous flow techniques to enhance efficiency and yield. Reactions are carefully monitored, and advanced purification techniques, such as column chromatography, are employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into corresponding amines or other derivatives, using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or carboxamide groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, simplified sulfonyl derivatives
Substitution Products: Varied functional derivatives depending on the substituent introduced
Scientific Research Applications
In Chemistry
The compound serves as a versatile intermediate for the synthesis of complex molecules. Its sulfonyl group makes it reactive in various coupling reactions, facilitating the construction of larger, more complex structures.
In Biology and Medicine
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide is being explored for its potential pharmaceutical applications. It exhibits biological activity that could be harnessed in the development of new drugs, particularly those targeting sulfonamide-susceptible pathways in microbial and cancer cells.
In Industry
The compound's stability and reactivity make it suitable for use in the manufacture of specialty chemicals and advanced materials. Its applications extend to areas such as agrochemicals and performance materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-3,4-dihydroisoquinolin-2(1H)-sulfonamide
N-(2-(morpholino)ethyl)-3,4-dihydroisoquinolin-2(1H)-sulfonamide
Uniqueness
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide stands out due to the presence of the cyclopropanecarboxamide group, which imparts unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
Understanding this compound's nuances helps scientists tailor its use in research and applications, ensuring that its full potential is leveraged in diverse fields.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(13-5-6-13)16-8-10-21(19,20)17-9-7-12-3-1-2-4-14(12)11-17/h1-4,13H,5-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSPXEGZDYNVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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